molecular formula C19H22ClN3OS B2888880 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE CAS No. 1216552-02-1

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE

カタログ番号: B2888880
CAS番号: 1216552-02-1
分子量: 375.92
InChIキー: ZONRBTLENRPTAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-Benzothiazol-2-YL)-N-[2-(Dimethylamino)ethyl]-2-Phenylacetamide Hydrochloride is a synthetic organic compound characterized by a benzothiazole core linked to an acetamide group substituted with a phenyl ring and a dimethylaminoethyl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological or industrial applications.

特性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS.ClH/c1-21(2)12-13-22(18(23)14-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)24-19;/h3-11H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONRBTLENRPTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a dimethylaminoethyl side chain, and a phenylacetamide structure. Its molecular formula is C20H23ClN3O3SC_{20}H_{23}ClN_3O_3S, with a molecular weight of 417.5 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the benzothiazole ring through cyclization reactions and subsequent modifications to introduce the dimethylaminoethyl group and phenylacetamide functionalities.

Synthetic Route Overview

StepReaction TypeDescription
1CyclizationFormation of benzothiazole from 2-aminothiophenol.
2AlkylationIntroduction of the dimethylaminoethyl group.
3AcylationAttachment of the phenylacetamide moiety.

The biological activity of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and proteases involved in cancer cell proliferation.
  • Signal Pathway Modulation : It modulates critical pathways such as MAPK/ERK and PI3K/Akt, which are vital for cell survival and apoptosis.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
  • Anti-inflammatory Effects : The compound reduces levels of inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Potential : Preliminary studies suggest neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride against A431 cells. The results showed:

  • IC50 values indicating significant inhibition at concentrations as low as 1 μM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, the compound was administered to murine models exhibiting inflammation:

  • A marked decrease in serum levels of IL-6 and TNF-α was observed.
  • Histological analysis revealed reduced tissue damage compared to control groups.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of acetamide derivatives with nitrogen-containing heterocycles. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Pharmacological Activity

Compound Name (CAS/ID) Molecular Formula Key Substituents Toxicity (LD50) Applications/Notes
Target Compound C₁₉H₂₁N₃OS·HCl Benzothiazole, phenyl, dimethylaminoethyl Not reported Hypothesized pharmacological activity (e.g., CNS modulation)
DPI600 (74758-13-7) C₂₀H₂₃N₃O·ClH Indolyl, dimethylaminoethyl • ivn-mus: 25 mg/kg
• ipr-mus: 83 mg/kg
Antihistamine/anticholinergic activity; emits toxic HCl/NOx upon decomposition
BPO250 (27468-71-9) C₂₄H₃₄N₂O₃·ClH Butoxyphenoxy, dimethylphenyl • orl-mus: 400 mg/kg
• ivn-mus: 25 mg/kg
High toxicity via ingestion; structural bulkiness may reduce bioavailability
N,N-Dimethyl-2-phenylacetamide (18925-69-4) C₁₀H₁₃NO Phenyl, dimethylamide Not reported Simpler backbone; used in agrochemicals (e.g., diphenamid analogs)
AJ1 (Unspecified CAS) C₁₀H₁₁N₃OS Benzothiazole, methylamino Not reported Demonstrates how substituents on benzothiazole affect bioactivity

Key Structural and Functional Differences

  • Benzothiazole vs. Indole/Thienyl Groups :

    • The benzothiazole group in the target compound (vs. indole in DPI600 or thienyl in ) may enhance binding to sulfur-containing enzymes or receptors due to its electron-rich aromatic system .
    • Indole-containing analogs (e.g., DPI600) show higher neurotoxicity, possibly due to interactions with serotonin receptors .
  • Substituent Effects on Toxicity: Bulky groups (e.g., butoxyphenoxy in BPO250) correlate with higher oral toxicity (LD₅₀ = 400 mg/kg) compared to smaller substituents . The dimethylaminoethyl group in the target compound and DPI600 may facilitate blood-brain barrier penetration, increasing CNS activity .
  • Physicochemical Properties :

    • Hydrochloride salts (target compound, DPI600) improve water solubility but release toxic HCl upon decomposition .
    • Sulfonylhydrazine derivatives (e.g., ) exhibit enhanced metabolic stability due to sulfonyl groups, a feature absent in the target compound .

Research Findings and Data Gaps

  • Toxicity Profiles: While DPI600 and BPO250 have documented LD₅₀ values, the target compound lacks empirical toxicity data.
  • Applications: Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobials. The phenylacetamide moiety in the target compound aligns with herbicides (e.g., alachlor in ), but its dimethylaminoethyl group may redirect activity toward neurological targets .

Q & A

Q. What are the standard synthetic routes for N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride?

The compound is typically synthesized via a multi-step reaction sequence. A common approach involves:

  • Step 1 : Condensation of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in chloroform or dichloromethane under reflux .
  • Step 2 : Subsequent alkylation of the intermediate with 2-(dimethylamino)ethyl chloride, followed by hydrochloric acid treatment to form the hydrochloride salt.
  • Key reagents : Triethylamine (base), chloroform (solvent), and reflux conditions (40–60°C, 6–8 hours).

Q. Table 1: Standard Reaction Conditions

StepReagents/ConditionsSolventTemperatureTime
1Phenylacetyl chloride, Et₃NCHCl₃Reflux6 hrs
22-(dimethylamino)ethyl chlorideDCM25–30°C4 hrs

Q. How is the purity and structural integrity of the compound validated in synthesis?

Methodological validation includes:

  • Thin-layer chromatography (TLC) to monitor reaction progress (e.g., using silica gel plates and UV visualization) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, the benzothiazole ring protons appear as distinct aromatic signals (δ 7.2–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Optimization strategies involve:

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, triethylamine concentration significantly impacts amide bond formation efficiency .
  • Alternative solvents : Replacing chloroform with acetonitrile may reduce toxicity while maintaining reactivity .
  • Catalyst screening : Testing bases like DBU (1,8-diazabicycloundec-7-ene) for enhanced nucleophilicity .

Q. Table 2: Yield Optimization via DoE

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)407060
Et₃N (equiv.)1.02.52.0
Reaction Time (h)4108

Q. What analytical techniques resolve contradictions in biological activity data?

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values in kinase assays) can arise from:

  • Compound stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the acetamide group). Stability studies via LC-MS over 24–72 hours are critical .
  • Impurity profiling : Trace byproducts (e.g., oxidized sulfides) may antagonize targets. Use LC-MS/MS to identify and quantify impurities .
  • Receptor binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target interactions, distinguishing true activity from assay artifacts .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding modes to targets (e.g., kinases or GPCRs). The benzothiazole moiety often occupies hydrophobic pockets, while the dimethylaminoethyl group enhances solubility .
  • QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

  • Flash chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate polar intermediates .
  • Acid-base extraction : Leverage the compound’s basicity (dimethylamino group) for selective partitioning into aqueous HCl, followed by neutralization .
  • Crystallization : Recrystallization from methanol/water mixtures improves purity of the hydrochloride salt .

Q. Table 3: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight413.94 g/molHR-MS
Solubility (H₂O)12 mg/mL (25°C)USP dissolution test
LogP (octanol/water)2.8Shake-flask
Melting Point198–202°CDSC

Methodological Considerations

  • Contradictions in evidence : Some studies use triethylamine (Et₃N) , while others employ pyridine for amidation. These discrepancies highlight the need for solvent/base compatibility testing.
  • Advanced purification : Semi-preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely eluting impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。